

Improving solubility of Histone H3 (1-25), amide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Histone H3 (1-25), amide

Cat. No.: B13922695

Get Quote

Technical Support Center: Histone H3 (1-25), Amide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of **Histone H3 (1-25)**, **amide** in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of the **Histone H3 (1-25)**, amide peptide?

The **Histone H3 (1-25)**, **amide** is a synthetic peptide corresponding to the N-terminal 25 amino acids of human Histone H3, with an amidated C-terminus. Its sequence is ARTKQTARKSTGGKAPRKQLATKAA-NH2[1]. Due to the high content of basic amino acid residues (Arginine and Lysine), this peptide is strongly basic and carries a significant positive charge at neutral pH. It is a well-known substrate for histone methyltransferases, such as G9a[2][3].

Q2: What is the expected solubility of **Histone H3 (1-25), amide**?

Based on its hydrophilic and basic nature, the peptide is expected to be soluble in aqueous solutions. Some suppliers indicate a solubility of at least 1 mg/mL in water[1][2]. However,

achieving this solubility can sometimes be challenging due to factors like peptide purity, counter-ions (e.g., TFA), and handling techniques.

Q3: Why is my **Histone H3 (1-25), amide** not dissolving in my neutral pH buffer (e.g., PBS, Tris)?

Histone H3 (1-25), amide is a basic peptide. While it is generally soluble in aqueous solutions, it may exhibit poor solubility at neutral or slightly basic pH due to a lower net positive charge, which can lead to aggregation[4][5]. For basic peptides, acidic conditions are often more favorable for dissolution[6][7][8].

Troubleshooting Guide Issue 1: Peptide appears as a film or is difficult to weigh.

- Cause: Lyophilized peptides can sometimes be hygroscopic or form a thin, hard-to-see film on the vial walls.
- Solution: Before opening, centrifuge the vial to pellet all the lyophilized powder at the bottom[6]. Allow the vial to warm to room temperature before opening to minimize moisture condensation[6].

Issue 2: Peptide does not dissolve in water or neutral buffer.

- Cause: The peptide may require a more acidic environment to be fully protonated and soluble. The buffer composition might also be interfering with solubility.
- Troubleshooting Steps:
 - Start with a small test amount: Do not use your entire peptide stock for solubility testing[6].
 - Use an acidic buffer: Try dissolving the peptide in a dilute acidic solution. A common starting point is 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water[6].
 - Sonication: After adding the solvent, vortex briefly and then sonicate the solution in a
 water bath for a few minutes. This can help break up aggregates[4][6].

Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in solubilization.
 Avoid excessive heat to prevent peptide degradation[6].

Issue 3: The peptide solution is cloudy or contains visible precipitates.

- Cause: This indicates incomplete solubilization or aggregation of the peptide.
- Solution:
 - Centrifugation: Centrifuge the solution to pellet any insoluble material. Use the clear supernatant for your experiments, but be aware that the actual concentration will be lower than calculated[9].
 - Re-solubilization: If possible, lyophilize the peptide again and attempt to redissolve it using the recommended acidic conditions.
 - Consider co-solvents: For highly problematic cases, a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer[6][9]. Be mindful that DMSO may not be suitable for all downstream applications, especially cell-based assays[9].

Quantitative Data Summary

The following table summarizes the reported solubility of **Histone H3 (1-25), amide**.

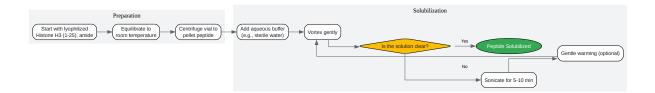
Solvent	Reported Solubility	Source(s)
Water	1 mg/mL	[1][2]

Experimental Protocols

Protocol 1: Standard Solubilization of Histone H3 (1-25), Amide

• Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is

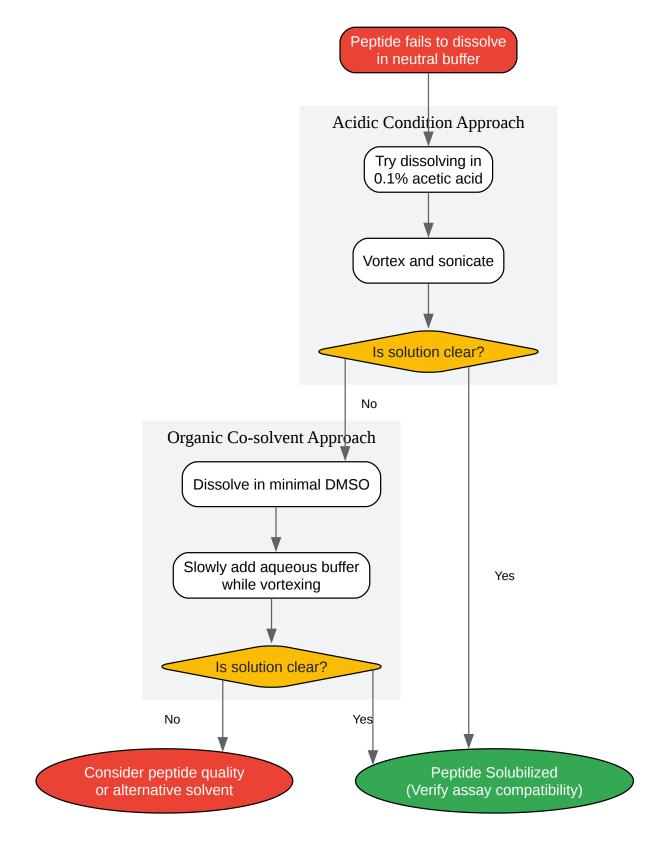
at the bottom[6].


- Solvent Addition: Add the desired volume of sterile, deionized water to achieve a concentration of approximately 1 mg/mL.
- Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes[6].
- Verification: A successfully solubilized peptide will result in a clear, particle-free solution[6].
- Storage: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization of Histone H3 (1-25), Amide under Acidic Conditions

- Preparation: Follow step 1 from Protocol 1.
- Solvent Preparation: Prepare a solution of 10% acetic acid in sterile, deionized water.
- Initial Dissolution: Add a small amount of sterile water to the peptide.
- Acidification: While vortexing, add the 10% acetic acid solution dropwise until the peptide dissolves completely[7][8].
- Dilution: Dilute the solution to the final desired concentration with your experimental buffer. Ensure the final pH of the solution is compatible with your assay.
- Storage: Aliquot and store as described in Protocol 1.

Visual Guides



Click to download full resolution via product page

Caption: Experimental workflow for solubilizing Histone H3 (1-25), amide.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for solubility issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Solubility Guidelines How to solubilize a peptide [sb-peptide.com]
- 7. biobasic.com [biobasic.com]
- 8. biomatik.com [biomatik.com]
- 9. jpt.com [jpt.com]
- To cite this document: BenchChem. [Improving solubility of Histone H3 (1-25), amide in aqueous buffers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13922695#improving-solubility-of-histone-h3-1-25-amide-in-aqueous-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com